molecular formula C10H23NO2 B050536 Dibutylammonium Acetate CAS No. 19070-91-8

Dibutylammonium Acetate

Cat. No.: B050536
CAS No.: 19070-91-8
M. Wt: 189.3 g/mol
InChI Key: MQFIKAWTCOXAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylammonium acetate is an ionic liquid composed of dibutylamine and acetic acid. It is known for its role as an ion-pairing agent, which aids in the ionization of carbohydrate fragments, providing a volatile solvent for mass spectrometric techniques . This compound is particularly useful in various analytical and separation processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylammonium acetate is synthesized through a neutralization reaction between dibutylamine and acetic acid. The reaction is typically carried out in an aqueous medium, where dibutylamine is slowly added to a solution of acetic acid under controlled temperature conditions to ensure complete neutralization .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to maintain consistency and quality. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Dibutylammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of dibutylamine and acetic acid, while reactions with bases can yield different ionic species .

Scientific Research Applications

Dibutylammonium acetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutylammonium acetate is unique due to its specific ion-pairing properties, which make it particularly effective in mass spectrometric techniques. Compared to similar compounds, it offers a balance of chemical stability, low vapor pressure, and superior conductance, making it a versatile choice for various applications .

Properties

IUPAC Name

dibutylazanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of dibutylammonium acetate in analyzing food additives?

A: this compound [] acts as a component of the mobile phase in high-performance liquid chromatography (HPLC) analysis. In a study examining sweetener detection in food, researchers utilized a mobile phase consisting of 5 mmol/L this compound and an acetonitrile-water mixture (8:2 ratio) []. This combination facilitated the separation of nine different sweeteners, including acesulfame potassium, sucralose, and saccharin, on a ZORBAX Eclipse XDB-C18 column []. The selection of an appropriate mobile phase, containing compounds like this compound, is crucial for achieving optimal separation and detection sensitivity in HPLC analysis.

Q2: Are there alternative applications for this compound beyond food analysis?

A: While the provided research focuses on food analysis [], this compound has potential applications in other research areas. For example, its properties as an ionic liquid make it interesting for studying binary mixtures with water []. Further research is needed to explore and characterize its behavior in various chemical and biological systems.

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